2-(Tert-butyl)thiomorpholine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17NS |
|---|---|
Molecular Weight |
159.29 g/mol |
IUPAC Name |
2-tert-butylthiomorpholine |
InChI |
InChI=1S/C8H17NS/c1-8(2,3)7-6-9-4-5-10-7/h7,9H,4-6H2,1-3H3 |
InChI Key |
MORLWEAUWFOIGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CNCCS1 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Tert Butyl Thiomorpholine Systems
Electronic Structure and Reactive Sites in 2-(Tert-butyl)thiomorpholine
The electronic structure of this compound, while not extensively detailed in the literature, can be inferred from studies on the parent thiomorpholine (B91149) and other substituted sulfur heterocycles. The thiomorpholine ring possesses two key heteroatoms: a nitrogen atom, which imparts basic and nucleophilic character, and a sulfur atom, which can participate in redox processes and influences the ring's conformation and lipophilicity. mdpi.com
The nitrogen atom, with its lone pair of electrons, is a primary site for protonation and reactions with electrophiles. The tert-butyl group at the C2 position, being an electron-donating group, is expected to slightly increase the electron density on the ring, potentially enhancing the basicity of the nitrogen atom compared to unsubstituted thiomorpholine. However, the steric bulk of the tert-butyl group can hinder the approach of reactants to the nitrogen atom and the adjacent C2 and C3 positions.
The sulfur atom, with its lone pairs, can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. mdpi.com This oxidation significantly alters the electronic properties and water solubility of the molecule. mdpi.com The C-S bonds are also susceptible to cleavage under certain reaction conditions.
Computational methods, such as Density Functional Theory (DFT), and experimental techniques like Ultraviolet Photoelectron Spectroscopy (UPS), X-ray Photoelectron Spectroscopy (XPS), and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, have been successfully employed to investigate the electronic structure of related sulfur-containing heterocycles like 2(5H)-thiophenone. uhasselt.be Similar methodologies could provide detailed insights into the molecular orbitals, charge distribution, and reactive sites of this compound.
Reaction Mechanisms of Thiomorpholine Derivatives with Specific Reagents
The synthesis and reactions of thiomorpholine derivatives proceed through a variety of mechanisms, often involving the nucleophilic character of the nitrogen atom or reactions at the sulfur atom.
One common route to substituted thiomorpholines involves the reaction of aldehydes with stannyl (B1234572) amine protocol (SnAP) reagents. nih.govresearchgate.net This method provides an alternative to traditional cross-coupling reactions for the formation of saturated heterocycles. Another approach involves a three-component catalytic amino etherification of alkenes, which can be mediated by copper catalysts. acs.org
The formation of the thiomorpholine ring itself can be achieved through several synthetic strategies. These include the intramolecular hydroalkoxylation/hydrothioalkoxylation of nitrogen-tethered alkenes mediated by boron trifluoride etherate. organic-chemistry.org Photocatalytic methods, such as the coupling of silicon amine protocol (SLAP) reagents with aldehydes, offer a scalable route to thiomorpholines. organic-chemistry.org Additionally, a telescoped photochemical thiol-ene reaction followed by cyclization has been developed for the synthesis of the parent thiomorpholine. acs.org The reaction of 2-acetyl thiophene (B33073) has also been utilized in a multi-step sequence to produce novel thiomorpholine-coupled dihydroquinolines. nih.gov
Substitution reactions on the thiophene ring of nitro-substituted thienyl neopentyl chlorides have been shown to proceed via different mechanisms, including the SRN1 mechanism and an ionic SN(AEAE) process, depending on the position of the nitro group. murdoch.edu.au While not directly involving this compound, these studies highlight the diverse mechanistic pathways available to sulfur-containing heterocycles.
Electrocatalytic and Redox Properties of Thiomorpholine Analogues
The sulfur atom in the thiomorpholine ring is redox-active and can be oxidized to form thiomorpholine-1-oxide and thiomorpholine-1,1-dioxide. mdpi.comontosight.ai This oxidation process is a key aspect of the redox properties of thiomorpholine analogues. The oxidation of the sulfur atom in poly[(N-acryloylmorpholine)-b-(N-acryloylthiomorpholine)] to the corresponding sulfoxide has been shown to increase water solubility. mdpi.com
Energetic and Thermodynamic Studies of Thiomorpholine Derivatives
Computational studies on the parent thiomorpholine molecule have provided valuable insights into its energetic and thermodynamic properties. researchgate.net These studies are crucial for understanding the stability and reactivity of thiomorpholine derivatives, including this compound. The presence of the tert-butyl group at the 2-position is expected to influence these properties through its electronic and steric effects.
Bond Dissociation Enthalpies (BDEs)
Bond dissociation enthalpy (BDE) is the energy required to homolytically break a chemical bond. researchgate.net For thiomorpholine, the N-H and C-H bond dissociation enthalpies have been computationally determined. researchgate.net The introduction of a tert-butyl group at the C2 position would likely lower the C2-H BDE due to the stabilizing effect of the electron-donating tert-butyl group on the resulting carbon-centered radical.
Table 1: Calculated Bond Dissociation Enthalpies (kJ/mol) for Thiomorpholine researchgate.net
| Bond | BDE (kJ/mol) |
|---|---|
| N-H | 363.6 |
| Cα-H | 389.1 |
| Cβ-H | 401.2 |
Note: Cα refers to the carbon atoms adjacent to the nitrogen atom, and Cβ refers to the carbon atoms adjacent to the sulfur atom. Data is for the parent thiomorpholine molecule.
Gas-Phase Acidities and Basicities
Gas-phase acidity refers to the enthalpy change of the deprotonation reaction in the gas phase, while gas-phase basicity is the negative of the enthalpy change for the protonation reaction. The nitrogen atom in thiomorpholine confers basic properties to the molecule. researchgate.net The electron-donating tert-butyl group in this compound is expected to increase the gas-phase basicity of the nitrogen atom compared to the unsubstituted compound.
Table 2: Calculated Gas-Phase Acidity and Basicity (kJ/mol) for Thiomorpholine researchgate.net
| Property | Value (kJ/mol) |
|---|---|
| Gas-Phase Acidity (at N-H) | 1519.2 |
| Gas-Phase Basicity (at N) | 884.9 |
Data is for the parent thiomorpholine molecule.
Proton Affinities and Ionization Enthalpies
Proton affinity is the negative of the enthalpy change for the gas-phase protonation of a molecule. organic-chemistry.org It is a measure of the intrinsic basicity of a compound. The ionization enthalpy is the energy required to remove an electron from a molecule in the gas phase. researchgate.net
Table 3: Calculated Proton Affinity and Adiabatic Ionization Enthalpy (kJ/mol) for Thiomorpholine researchgate.net
| Property | Value (kJ/mol) |
|---|---|
| Proton Affinity (at N) | 912.5 |
| Adiabatic Ionization Enthalpy | 814.6 |
Data is for the parent thiomorpholine molecule.
The tert-butyl group in this compound is anticipated to increase the proton affinity of the nitrogen atom due to its electron-donating inductive effect, making it a stronger base in the gas phase. Conversely, the electron-donating nature of the tert-butyl group would likely lower the ionization enthalpy, making the molecule easier to ionize.
Computational and Theoretical Chemistry Studies on 2 Tert Butyl Thiomorpholine Architectures
Quantum Chemical Methodologies Applied to Thiomorpholine (B91149) Systems
Quantum chemical methods are fundamental in elucidating the electronic structure and energetic properties of thiomorpholine systems. These computational tools allow for the precise calculation of various molecular parameters that are often difficult to determine experimentally.
Density Functional Theory (DFT) has become a important tool for investigating the electronic properties of molecules like 2-(tert-butyl)thiomorpholine. nih.govmdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet accurate means of studying molecular systems. nih.gov DFT calculations can be used to optimize the geometry of thiomorpholine derivatives and to calculate their electronic absorption spectra. researchgate.netresearchgate.net
Key electronic properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. For instance, in related heterocyclic systems, DFT calculations have shown that the HOMO is often localized on specific fragments of the molecule, while the LUMO is spread across other regions, indicating the likely sites for electrophilic and nucleophilic attack. nih.gov
The accuracy of DFT calculations is dependent on the choice of the functional and the basis set. nih.gov Functionals like B3LYP and M06-2X, paired with appropriate basis sets such as 6-311++G(d,p), have been shown to provide reliable results for the structural and electronic properties of similar heterocyclic compounds. nih.govnih.gov The choice of the computational level is often validated by comparing the calculated structural parameters with available experimental data, such as those from X-ray crystallography. nih.gov
While DFT is powerful for electronic structure calculations, composite quantum chemical methods are often employed to achieve higher accuracy for thermochemical parameters such as enthalpy of formation, entropy, and Gibbs free energy. These methods, such as the CBS-QB3, combine results from several high-level ab initio calculations to extrapolate to a near-exact solution.
For thiomorpholine derivatives, these methods can provide precise predictions of their thermodynamic stability. For example, in the study of related sulfur-containing organic molecules, composite methods have been used to calculate bond dissociation enthalpies (BDE), which are crucial for understanding their antioxidant activity and their ability to act as radical scavengers. mdpi.com The accurate determination of these thermochemical parameters is vital for predicting the feasibility and outcomes of chemical reactions involving these compounds.
Molecular Dynamics and Conformational Analysis of this compound
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. youtube.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational landscape of flexible molecules like this compound. youtube.comnih.gov
The thiomorpholine ring can adopt various conformations, such as chair and boat forms. The presence of a bulky tert-butyl group at the 2-position significantly influences the conformational preferences of the ring. MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule interacts with biological targets, as the conformation of the ligand is a key determinant of its binding affinity.
In Silico Prediction of Reactivity and Interaction Potentials
In silico methods for predicting reactivity and interaction potentials are essential for understanding the chemical behavior of this compound. These methods often rely on the electronic parameters calculated using quantum chemical methods like DFT.
The Fukui function is a local reactivity descriptor derived from DFT that can be used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov By analyzing the Fukui functions, one can predict which atoms in the this compound molecule are most likely to participate in chemical reactions.
Molecular Electrostatic Potential (MEP) maps are another valuable tool for predicting reactivity. nih.gov The MEP surface visually represents the charge distribution around a molecule, with red regions indicating areas of negative potential (prone to electrophilic attack) and blue regions indicating areas of positive potential (prone to nucleophilic attack). These maps provide an intuitive way to understand the interaction potential of the molecule with other chemical species.
In the context of drug discovery, in silico models can also be used to predict the formation of reactive metabolites. nih.gov For instance, machine learning models, such as those based on Message Passing Neural Networks (MPNN), have been developed to predict the risk of a compound forming covalent bonds with biological macromolecules, which is a key factor in drug-induced toxicity. nih.gov
Computational Approaches for Structure-Activity Relationship (SAR) Elucidation
Computational approaches play a vital role in elucidating the Structure-Activity Relationships (SAR) of thiomorpholine derivatives. e3s-conferences.org SAR studies aim to understand how the chemical structure of a molecule influences its biological activity. By identifying the key structural features responsible for a desired pharmacological effect, SAR provides a rational basis for the design of more potent and selective drug candidates. e3s-conferences.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational SAR. These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. The properties used in QSAR models can be derived from computational chemistry, such as electronic parameters (e.g., HOMO/LUMO energies, atomic charges), steric parameters (e.g., molecular volume, surface area), and hydrophobic parameters (e.g., logP).
For thiomorpholine derivatives, QSAR studies can help to identify the optimal substituents on the thiomorpholine ring for a particular biological target. For example, studies on related morpholine (B109124) derivatives have shown that the presence of specific substituents, such as halogenated aromatic rings, can significantly enhance their inhibitory activity against certain cancer cell lines. e3s-conferences.org Computational studies can also reveal the importance of specific structural features, such as the presence of electron-releasing groups, in enhancing the biological activity of these compounds. jchemrev.com
Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, is another powerful tool for SAR elucidation. nih.gov By docking a series of thiomorpholine derivatives into the active site of a target protein, researchers can gain insights into the key interactions that govern binding affinity. This information can then be used to design new derivatives with improved binding properties.
Advanced Research Applications of 2 Tert Butyl Thiomorpholine Derivatives
Role as Chemical Building Blocks in Organic Synthesis and Heterocyclic Chemistry
The thiomorpholine (B91149) ring is a privileged scaffold in organic synthesis due to its inherent structural features. nih.govjchemrev.com The presence of both a secondary amine and a thioether functionality allows for diverse chemical modifications, making it a valuable starting material for the synthesis of more complex heterocyclic systems. jchemrev.comjchemrev.com The introduction of a tert-butyl group at the 2-position can serve as a chiral auxiliary, directing the stereochemical outcome of subsequent reactions. This is particularly valuable in asymmetric synthesis, where the creation of specific stereoisomers is crucial for biological activity. nih.govmdpi.com
The synthesis of various substituted thiomorpholine analogs can be achieved through several established synthetic routes. jchemrev.com These methods often involve the reaction of appropriate precursors that can be modified to include the tert-butyl group. The tert-amino effect, a phenomenon observed in certain ortho-substituted N,N-dialkylanilines, can also be exploited in the synthesis of fused heterocyclic systems derived from thiomorpholine. jchemrev.com The resulting complex molecules are of significant interest in the development of new chemical entities with potential pharmacological applications.
Exploration in Enzyme Inhibition Mechanisms and Pharmacophore Design
Thiomorpholine and its derivatives have been identified as crucial components in the design of selective enzyme inhibitors. nih.govresearchgate.net The thiomorpholine scaffold can be incorporated into a larger molecule to act as a key element of the pharmacophore, the three-dimensional arrangement of atoms or functional groups necessary for biological activity. nih.govresearchgate.net
Computational modeling and structure-activity relationship (SAR) studies have shown that modifications to the thiomorpholine ring can significantly impact enzyme inhibitory activity. For instance, in the case of tumor necrosis factor-alpha converting enzyme (TACE) inhibitors, the substitution at the 6th position of the thiomorpholine ring was found to be exposed to the solvent, allowing for modifications that could alter the ligand's physical properties with minimal loss of enzyme inhibitory activity. nih.govresearchgate.net
While direct research on 2-(tert-butyl)thiomorpholine as an enzyme inhibitor is limited, studies on structurally related compounds highlight its potential. For example, a series of thiomorpholine derivatives have been investigated as inhibitors of the angiotensin-converting enzyme (ACE). One such study evaluated the ACE inhibitory capacity of several methylthiomorpholine compounds, including 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol. These findings underscore the potential of the thiomorpholine moiety, and by extension the this compound core, in the design of novel enzyme inhibitors.
Table 1: Examples of Thiomorpholine Derivatives as Enzyme Inhibitors
| Compound Class | Target Enzyme | Key Findings | Reference |
| Thiomorpholine sulfonamide hydroxamates | TACE | Substitutions on the thiomorpholine ring can modulate activity. | nih.govresearchgate.net |
| Methylthiomorpholine phenols | ACE | Demonstrated inhibitory capacity. | |
| Thiomorpholine-bearing compounds | Dipeptidyl peptidase IV (DPP-IV) | Showed good in vitro inhibitory activity. | nih.gov |
Development of Novel Materials and Polymeric Scaffolds
The unique properties of the thiomorpholine ring have led to its exploration in the development of novel materials and polymeric scaffolds. The ability of the sulfur atom to be oxidized to a sulfoxide (B87167) or sulfone allows for the tuning of the polymer's properties, such as its hydrophilicity and responsiveness to stimuli like pH and temperature.
Researchers have synthesized polymers containing thiomorpholine and thiomorpholine oxide units. nih.gov For instance, poly(ethylthiomorpholine oxide methacrylate) (PTHOXMA) has been synthesized and shown to possess dual pH/temperature sensitivity. nih.gov The oxidation of the sulfur atom in thiomorpholine-containing polymers to the more hydrophilic sulfoxide significantly increases water solubility and can reduce cytotoxicity, making these materials promising for biomedical applications. nih.gov
While there is no specific literature on the use of this compound in polymer synthesis, the synthesis of a related compound, 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, has been reported. jchemrev.comjchemrev.com This demonstrates the feasibility of incorporating the tert-butylphenol moiety, which could be a precursor to polymers with specific functionalities. The development of polymers from thiomorpholine derivatives opens up possibilities for creating advanced materials for drug delivery, tissue engineering, and other biomedical applications.
Research into Antioxidant and Hypolipidemic Agent Leads
Several studies have investigated the potential of thiomorpholine derivatives as antioxidant and hypolipidemic agents. nih.gov A series of thiomorpholine derivatives were synthesized with an antioxidant moiety attached to the nitrogen atom of the thiomorpholine ring. nih.gov These compounds were found to effectively inhibit lipid peroxidation in microsomal membranes. nih.gov
Furthermore, these derivatives demonstrated significant hypocholesterolemic and hypolipidemic effects in animal models. nih.gov The most active compound in one study was shown to decrease plasma triglyceride, total cholesterol, and low-density lipoprotein (LDL) levels in hyperlipidemic rats. nih.gov The proposed mechanism for this activity includes the potential inhibition of squalene (B77637) synthase, a key enzyme in cholesterol biosynthesis, as well as the antioxidant properties of the molecules which can prevent the oxidation of LDL. nih.gov
Although specific research on the antioxidant and hypolipidemic properties of this compound is not available, the general findings for the thiomorpholine scaffold suggest that it is a promising lead structure for the design of novel antiatherogenic agents. nih.gov
Table 2: Hypolipidemic Activity of a Thiomorpholine Derivative
| Parameter | Percentage Decrease | Reference |
| Triglycerides | 80% | nih.gov |
| Total Cholesterol | 78% | nih.gov |
| LDL Cholesterol | 76% | nih.gov |
Investigation as Anti-hypertensive Agents Targeting Specific Biological Pathways
A significant area of research for thiomorpholine derivatives is their potential as anti-hypertensive agents that target specific biological pathways. nih.gov A notable example is the investigation of 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol (TBTIF), a compound that incorporates the tert-butylphenol and thiomorpholine moieties. nih.gov
In a study using spontaneously hypertensive rats, TBTIF was shown to effectively lower blood pressure. nih.gov The mechanism of action was found to be multifaceted, involving both nitric oxide-dependent and -independent pathways. nih.gov A key finding was that TBTIF decreased the messenger RNA (mRNA) levels of angiotensin-converting enzyme (ACE) while increasing the mRNA levels of ACE2. nih.gov This dual action is particularly interesting as ACE is a well-known target for anti-hypertensive drugs, and ACE2 plays a counter-regulatory role in the renin-angiotensin system.
The study also demonstrated that TBTIF reduced the vasoconstriction induced by angiotensin I and angiotensin II. nih.gov The vasodilatory effect was enhanced in the presence of Angiotensin-(1-7), a product of ACE2 activity, and this effect was reversed by an inhibitor of nitric oxide synthase. nih.gov These findings suggest that TBTIF exhibits its anti-hypertensive properties through a mechanism that involves the modulation of the renin-angiotensin system and the enhancement of nitric oxide bioavailability. nih.gov This research highlights the potential of designing multi-target ligands based on the this compound scaffold for the treatment of hypertension.
Emerging Research Frontiers and Future Perspectives for 2 Tert Butyl Thiomorpholine
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of thiomorpholine (B91149) and its derivatives is an active area of research. jchemrev.comnih.gov Traditional batch synthesis methods can be time-consuming and may not be ideal for large-scale production or rapid library generation. researchgate.net The integration of flow chemistry and automated synthesis platforms offers a promising alternative for the efficient and scalable production of 2-(tert-butyl)thiomorpholine and related compounds.
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers several advantages, including enhanced safety, better process control, and the potential for higher yields and purity. acs.orgnih.govmdpi.com A continuous flow process for the synthesis of the parent thiomorpholine has been developed, utilizing a telescoped photochemical thiol-ene reaction followed by a base-mediated cyclization. acs.orgnih.gov This method is atom- and time-efficient, starting from readily available materials. nih.gov Such a strategy could be adapted for the synthesis of this compound, potentially leading to a more streamlined and cost-effective manufacturing process.
Automated synthesis platforms, often utilizing pre-packed capsules or well-plates, further accelerate the drug discovery process by enabling the rapid synthesis and purification of compound libraries. synplechem.com These systems can be programmed to perform a variety of chemical transformations, including amide bond formation and click chemistry, with minimal user intervention. synplechem.com The application of these automated methods to the synthesis of this compound derivatives could significantly expedite the exploration of its chemical space and the identification of new bioactive molecules. The development of automated processes for synthesizing key intermediates, such as organic azides from primary amines, further enhances the utility of these platforms. synplechem.com
The combination of flow chemistry and automated synthesis holds immense potential for the future of this compound research. These technologies can facilitate high-throughput screening of derivatives, rapid optimization of reaction conditions, and the on-demand synthesis of specific analogs for further biological evaluation. nih.gov Process Analytical Technology (PAT) tools, such as FTIR, on-line UPLC-MS, and flow NMR, can be integrated into these flow processes to provide real-time monitoring and control, further accelerating development timelines. rsc.org
Application of Machine Learning and Artificial Intelligence in Thiomorpholine Research
The vast and complex datasets generated in modern drug discovery necessitate the use of advanced computational tools. Machine learning (ML) and artificial intelligence (AI) are increasingly being applied to all stages of the drug development pipeline, from target identification to clinical trial analysis. nih.govgumed.edu.pl These technologies offer the potential to accelerate the discovery of novel thiomorpholine-based therapeutics by identifying promising candidates, predicting their properties, and optimizing their synthetic routes. wiley.com
Generative AI models can be trained on existing chemical data to design novel molecules with desired properties. nih.gov For instance, a computational pipeline was successfully used to generate novel liver X receptor (LXR) agonists, which were then synthesized using an automated on-chip platform. nih.gov A similar approach could be employed to design new this compound derivatives with specific biological activities. By confining the generated chemical space to molecules accessible through a defined set of reactions, the synthesis of these de novo designs can be streamlined. nih.gov
ML algorithms can also be used to predict the biological activity and physicochemical properties of thiomorpholine derivatives, reducing the need for extensive experimental screening. nih.govnih.gov For example, ML models have been developed to predict objective remission in inflammatory bowel disease patients treated with thiopurines, outperforming traditional methods. nih.gov In the context of this compound, ML could be used to predict its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential off-target effects.
Furthermore, AI can be utilized to optimize synthetic pathways. By analyzing vast amounts of reaction data, AI algorithms can identify the most efficient and cost-effective routes for synthesizing this compound and its analogs. This can be particularly valuable for scaling up production and reducing the environmental impact of chemical synthesis.
Design of Next-Generation Molecular Probes and Chemical Tools
Molecular probes and chemical tools are essential for dissecting complex biological processes and validating new drug targets. The unique structural and chemical properties of this compound make it an attractive scaffold for the design of such tools. The thiomorpholine moiety can serve as a versatile building block, allowing for the introduction of various functional groups for targeting specific biomolecules or for attaching reporter tags. mdpi.com
For example, thiomorpholine derivatives can be functionalized to create probes for studying enzymatic activity. The sulfur atom in the thiomorpholine ring is susceptible to oxidation, a property that has been exploited in drug development. mdpi.com This reactivity could be harnessed to design probes that undergo a detectable change, such as a fluorescent signal, upon interacting with a specific enzyme or reactive oxygen species.
Cross-Disciplinary Research at the Interface of Chemistry, Materials Science, and Chemical Biology
The future of this compound research lies in fostering collaborations across different scientific disciplines. The interface of chemistry, materials science, and chemical biology offers exciting opportunities to explore the full potential of this versatile compound.
In materials science, the thiomorpholine moiety can be incorporated into polymers to create novel "smart" materials with stimuli-responsive properties. For instance, polymers containing thiomorpholine oxide units have been shown to exhibit dual pH and temperature sensitivity. mdpi.com The oxidation of the sulfur atom in thiomorpholine-containing polymers can significantly increase their water solubility and biocompatibility. mdpi.com These properties make them promising candidates for applications in drug delivery, tissue engineering, and diagnostics. The tert-butyl group in this compound could further modulate the hydrophobic/hydrophilic balance and the lower critical solution temperature (LCST) of such polymers. mdpi.com
From a chemical biology perspective, this compound derivatives can be used to probe and modulate biological pathways implicated in various diseases. jchemrev.comresearchgate.net The thiomorpholine scaffold is present in compounds with diverse pharmacological profiles, including antitubercular, antiprotozoal, and antioxidant activities. jchemrev.comresearchgate.net By designing and synthesizing novel derivatives of this compound, researchers can explore new therapeutic avenues and gain a deeper understanding of the molecular mechanisms underlying these diseases. The development of thiomorpholine-based compounds as inhibitors of enzymes like squalene (B77637) synthase highlights their potential as antiatherogenic agents. nih.gov
Q & A
Q. How can researchers optimize the synthesis of 2-(tert-butyl)thiomorpholine derivatives while minimizing side reactions?
Methodological Answer: Synthetic routes for thiomorpholine derivatives often involve nucleophilic substitutions or cyclization reactions. For example, thiomorpholine cores can be functionalized via base-mediated reactions with tert-butyl halides or alcohols. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may increase side reactions like oxidation. highlights the use of 1-butanol for similar thiomorpholine syntheses, balancing reactivity and stability .
- Base choice : KCO or EtN are common for deprotonation; however, stronger bases (e.g., NaH) may induce ring-opening in thiomorpholine systems.
- Temperature control : Reactions at 60–80°C reduce reaction times but require inert atmospheres to prevent tert-butyl group decomposition.
Characterization by H/C NMR and LC-MS is critical to confirm regioselectivity and purity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer: Thiomorpholine derivatives are classified as flammable (Category 4) and skin irritants (Category 1A–1C) under GHS . Essential precautions include:
- Ventilation : Use fume hoods during synthesis or purification.
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Storage : In airtight containers under nitrogen, away from oxidizers (e.g., peroxides).
- Spill management : Neutralize with sand or vermiculite; avoid water to prevent exothermic reactions .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound in drug discovery applications?
Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electrophilic/nucleophilic sites : The tert-butyl group sterically shields the thiomorpholine sulfur, directing reactivity to the nitrogen or adjacent carbons.
- Conformational stability : Ring puckering and tert-butyl orientation influence binding to biological targets (e.g., enzymes in fungicidal studies) .
Experimental validation via X-ray crystallography (as in for structural analogs) is recommended to verify computational predictions .
Q. How do researchers resolve contradictions in biological activity data for this compound derivatives?
Methodological Answer: Contradictions often arise from impurities, stereochemistry, or assay conditions. A systematic approach includes:
- Purity assessment : HPLC with UV/ELSD detection to quantify residual solvents or byproducts (e.g., sulfoxide derivatives from oxidation).
- Stereochemical analysis : Chiral HPLC or Mosher ester derivatization to confirm enantiopurity, as thiomorpholine rings can adopt multiple conformations .
- Biological assay standardization : Replicate tests under controlled oxygen levels (to prevent sulfur oxidation) and use positive controls (e.g., thiomorpholine 1,1-dioxide derivatives from ) .
Q. What strategies are effective for incorporating this compound into multicomponent reactions (MCRs)?
Methodological Answer: The tert-butyl group enhances steric bulk, limiting participation in certain MCRs. Successful strategies include:
- Pre-functionalization : Introduce reactive handles (e.g., boronate esters, as in ) for Suzuki-Miyaura couplings .
- Catalysis : Use Pd(0) or Cu(I) to mediate cross-couplings without degrading the thiomorpholine ring.
- Solvent optimization : Toluene or THF at 100°C improves solubility and reaction kinetics .
Critical Research Gaps Identified
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
